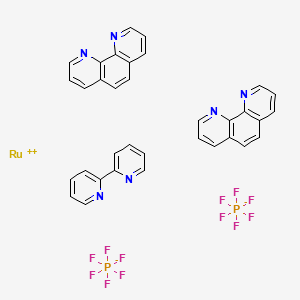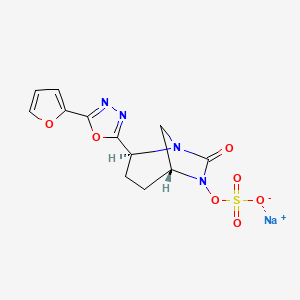
(2,2'-Bipyridine)bis(1,10-phenanthroline)ruthenium(2+) bis(hexafluorophosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2’-Bipyridine)bis(1,10-phenanthroline)ruthenium(2+) bis(hexafluorophosphate) is a coordination complex that features ruthenium as the central metal ion coordinated with two 2,2’-bipyridine and two 1,10-phenanthroline ligands. This compound is known for its unique photophysical and electrochemical properties, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Bipyridine)bis(1,10-phenanthroline)ruthenium(2+) bis(hexafluorophosphate) typically involves the reaction of ruthenium trichloride with 2,2’-bipyridine and 1,10-phenanthroline ligands in the presence of a reducing agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The resulting complex is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(2,2’-Bipyridine)bis(1,10-phenanthroline)ruthenium(2+) bis(hexafluorophosphate) undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where the ruthenium center can be oxidized or reduced depending on the reaction conditions.
Substitution: Ligand substitution reactions can occur, where one or more ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like cerium(IV) ammonium nitrate for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out in solvents such as acetonitrile or ethanol under controlled temperature and inert atmosphere .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ruthenium(III) complexes, while reduction can yield ruthenium(I) complexes .
Wissenschaftliche Forschungsanwendungen
(2,2’-Bipyridine)bis(1,10-phenanthroline)ruthenium(2+) bis(hexafluorophosphate) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (2,2’-Bipyridine)bis(1,10-phenanthroline)ruthenium(2+) bis(hexafluorophosphate) involves its ability to absorb light and undergo photoinduced electron transfer. The compound’s excited state can interact with molecular targets, leading to the generation of reactive oxygen species (ROS) in photodynamic therapy or facilitating electron transfer in DSSCs . The molecular pathways involved include the interaction of the excited state with oxygen molecules to produce singlet oxygen, which is highly reactive and can induce cell damage in cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2,2’-bipyridine)ruthenium(II) hexafluorophosphate: This compound is similar in structure but contains three 2,2’-bipyridine ligands instead of a combination of 2,2’-bipyridine and 1,10-phenanthroline.
Bis(2,2’-bipyridine)ruthenium(II) complexes with imidazo[4,5-f][1,10-phenanthroline): These complexes feature imidazo[4,5-f][1,10-phenanthroline) ligands, which provide different photophysical properties.
Uniqueness
(2,2’-Bipyridine)bis(1,10-phenanthroline)ruthenium(2+) bis(hexafluorophosphate) is unique due to its combination of 2,2’-bipyridine and 1,10-phenanthroline ligands, which confer distinct photophysical and electrochemical properties. This makes it particularly effective in applications requiring strong light absorption and efficient electron transfer .
Eigenschaften
Molekularformel |
C34H24F12N6P2Ru |
|---|---|
Molekulargewicht |
907.6 g/mol |
IUPAC-Name |
1,10-phenanthroline;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate |
InChI |
InChI=1S/2C12H8N2.C10H8N2.2F6P.Ru/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-7(2,3,4,5)6;/h2*1-8H;1-8H;;;/q;;;2*-1;+2 |
InChI-Schlüssel |
KKKZUCWIHLMYSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B13906841.png)
![6-methoxy-1-methyl-3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13906846.png)
![N,N-diethyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide](/img/structure/B13906849.png)
![2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B13906850.png)
![Lithium thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B13906855.png)


![2-Chloro-7,8-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13906882.png)






